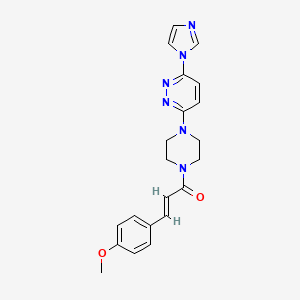

(E)-1-(4-(6-(1H-imidazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-3-(4-methoxyphenyl)prop-2-en-1-one

Description

Properties

IUPAC Name |

(E)-1-[4-(6-imidazol-1-ylpyridazin-3-yl)piperazin-1-yl]-3-(4-methoxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N6O2/c1-29-18-5-2-17(3-6-18)4-9-21(28)26-14-12-25(13-15-26)19-7-8-20(24-23-19)27-11-10-22-16-27/h2-11,16H,12-15H2,1H3/b9-4+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHOMDYYZDRLTSE-RUDMXATFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C=CC(=O)N2CCN(CC2)C3=NN=C(C=C3)N4C=CN=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)/C=C/C(=O)N2CCN(CC2)C3=NN=C(C=C3)N4C=CN=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (E)-1-(4-(6-(1H-imidazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-3-(4-methoxyphenyl)prop-2-en-1-one is a complex organic molecule that exhibits potential biological activities due to its unique structural features, including multiple heterocycles such as imidazole, pyridazine, and piperazine. This article explores the biological activity of this compound, focusing on its pharmacological properties, synthesis, and structure-activity relationships.

Structural Characteristics

The molecular formula of the compound is with a molecular weight of approximately 350.38 g/mol. The presence of various functional groups suggests potential interactions with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 350.38 g/mol |

| CAS Number | 1396890-30-4 |

Biological Activity

Preliminary studies and structure-activity relationship (SAR) analyses indicate that compounds with similar structures may exhibit a range of biological activities, including:

1. Anticancer Activity

Research has shown that derivatives of compounds containing imidazole and piperazine moieties often demonstrate significant anticancer properties. For instance, related compounds have been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis.

2. Antimicrobial Properties

The structural components of this compound suggest potential antimicrobial activity. Similar compounds have demonstrated efficacy against a range of bacterial strains, indicating that the target compound may also possess such properties.

3. Neuroprotective Effects

Some studies have reported neuroprotective activities associated with similar cinnamide derivatives. The ability to protect neuronal cells from ischemic damage could be a significant therapeutic application for this compound.

Synthesis

The synthesis of this compound can be achieved through several methodologies, including:

- Knoevenagel Condensation : This reaction involves the condensation of an aldehyde with an active methylene compound.

- Heck Reaction : Utilizes palladium catalysis to couple aryl halides with alkenes or alkenes with aryl groups.

Case Studies

Several studies have explored the biological activity of compounds structurally related to this compound:

Study 1: Anticancer Activity

A study evaluating the cytotoxic effects of similar compounds on A431 human epidermoid carcinoma cells found that modifications in the piperazine ring significantly enhanced anticancer activity. The IC50 values for these derivatives were lower than those for standard chemotherapeutics like doxorubicin .

Study 2: Antimicrobial Efficacy

Another investigation into the antimicrobial properties revealed that derivatives with methoxy and imidazole groups exhibited strong inhibitory effects against Gram-positive bacteria, highlighting their potential as new antimicrobial agents .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural features and properties of the target compound and its analogs:

Key Research Findings

Electronic and Solubility Effects

- The 4-methoxyphenyl group in the target compound improves aqueous solubility compared to the 4-methylphenyl analog , which may enhance bioavailability.

Heterocyclic Modifications

- The imidazole-pyridazine-piperazine system in the target compound provides multiple hydrogen-bonding sites, unlike the simpler imidazole-phenyl analog . This likely enhances target engagement in enzymatic inhibition or receptor binding.

- The pyrrolidinyl diazenyl group in 3FP introduces conformational flexibility and redox-sensitive properties, which may influence metabolic stability.

Q & A

Q. What synthetic methodologies are commonly employed to prepare (E)-1-(4-(6-(1H-imidazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-3-(4-methoxyphenyl)prop-2-en-1-one?

The compound is typically synthesized via Claisen-Schmidt condensation , a method widely used for α,β-unsaturated ketones. For example, reacting a substituted acetophenone derivative with a piperazine-containing aldehyde under basic conditions (e.g., NaOH/ethanol) can yield the enone backbone. Subsequent functionalization of the pyridazine and imidazole moieties requires careful control of stoichiometry and reaction time to avoid side products . Optimization of solvent systems (e.g., ethanol, acetone) and catalysts (e.g., triethylamine) is critical for achieving high regioselectivity .

Q. How is the structural integrity of this compound validated in crystallographic studies?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The compound’s stereochemistry (e.g., E configuration of the enone moiety) and piperazine ring conformation (chair vs. boat) are confirmed using software like SHELXL for refinement and PLATON for validation . Key parameters include bond lengths (e.g., C=C at ~1.32 Å for the enone group) and torsion angles (e.g., C20–C21–C22–C23 ≈ -178.7° for planarity) . Hydrogen bonding and π-π stacking interactions further validate the packing arrangement .

Q. What pharmacological targets are hypothesized for this compound based on structural analogs?

The cinnamoyl moiety and piperazine-imidazole-pyridazine scaffold suggest potential activity as kinase inhibitors or antimicrobial agents. Similar compounds exhibit affinity for MAPK pathways and DNA gyrase due to hydrogen bonding with catalytic residues . The 4-methoxyphenyl group may enhance membrane permeability, as observed in analogs with logP values ~3.5 .

Advanced Research Questions

Q. How can researchers optimize reaction yields for large-scale synthesis while minimizing byproducts?

A Design of Experiments (DoE) approach is recommended. For example, varying parameters like temperature (30–70°C), solvent polarity (ethanol vs. DMSO), and catalyst loading (1–5 mol%) in a factorial design can identify optimal conditions. Flow-chemistry systems (e.g., microreactors) improve heat/mass transfer and reduce side reactions like imidazole ring decomposition . Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization (ethanol/water) enhances purity (>95%) .

Q. How should conflicting crystallographic data (e.g., disordered piperazine rings) be resolved?

Disorder in flexible piperazine rings is common. Use TwinRotMat in SHELXL to model twinning and apply ISOR restraints to anisotropic displacement parameters. Compare refinement metrics (R1 < 0.05, wR2 < 0.12) across multiple software (e.g., OLEX2 vs. SHELXTL ) to ensure consistency. If ambiguity persists, validate with DFT-optimized geometries (e.g., Gaussian09) .

Q. What computational strategies are effective for predicting structure-activity relationships (SAR) of derivatives?

Molecular docking (AutoDock Vina) and MD simulations (GROMACS) can predict binding modes to targets like EGFR or 5-HT receptors . Focus on substituent effects:

- Electron-withdrawing groups (e.g., nitro) on the pyridazine ring may enhance π-stacking with tyrosine residues.

- Methoxy group position (para vs. meta) alters hydrophobic interactions in binding pockets .

Validate predictions with in vitro assays (e.g., IC50 measurements) and correlate with computed binding energies (ΔG < -8 kcal/mol) .

Q. How can researchers address discrepancies in biological activity data across different assay platforms?

Systematic assay standardization is critical. For example:

- Use cell-free systems (e.g., purified enzymes) to isolate compound-target interactions from cellular variability.

- Normalize data using positive controls (e.g., staurosporine for kinase inhibition) and statistical tools (e.g., Grubbs’ test for outliers).

- Cross-validate with orthogonal methods (e.g., SPR for binding affinity vs. fluorescence polarization for inhibition) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.